Cas no 1774-11-4 (5-(Furan-2-yl)cyclohexane-1,3-dione)
5-(Furan-2-yl)cyclohexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(Furan-2-yl)cyclohexane-1,3-dione
- 1,3-Cyclohexanedione,5-(2-furanyl)-
- 5-(2-Furyl)-1,3-cyclohexanedione
- 5-(2-Furyl)Cyclohexane-1,3-Dione
- 5-Furan-2-yl-cyclohexane-1,3-dione
- 5-(2-Furyl)cyclohexane-1,3-dione, TECH
- SMR000033598
- MFCD00104796
- SCHEMBL1177395
- 5-(furan-2-yl)-3-oxidanyl-cyclohex-2-en-1-one
- 5-(2-Furyl)cyclohexan-1,3-dione
- SR-01000450568
- 5-(2-Furyl)-1,3-cyclohexanedione, 96%
- CHEBI:109724
- Maybridge1_003103
- FT-0619585
- FS-5275
- A812254
- AKOS000265861
- 5-(2-furyl)-3-hydroxy-cyclohex-2-en-1-one
- 5-(2-furanyl)-3-hydroxy-1-cyclohex-2-enone
- BB 0260420
- 1774-11-4
- NANAOMYCINA
- SR-01000450568-2
- J-011278
- HMS550F01
- 5-(2-furanyl)cyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 5-(2-furanyl)-
- CHEMBL1549546
- cid_658692
- CS-D0181
- 5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one
- GEO-03753
- SR-01000450568-1
- FYLTVHCMIYGVPZ-UHFFFAOYSA-N
- BDBM80354
- HMS2292A07
- J-516346
- MLS000047587
- 5-(2-furyl)-cyclohexane-1,3-dione
- Q27188973
- DTXSID40351407
- DB-001943
- BBL012460
- ALBB-015309
- STK742104
- AK-968/15361096
-
- MDL: MFCD00104796
- Inchi: 1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2
- InChI Key: FYLTVHCMIYGVPZ-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1CC(CC(C1)=O)=O
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.5
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.2±0.1 g/cm3
- Melting Point: 152-155 °C (lit.)
- Boiling Point: 337.7°C at 760 mmHg
- Flash Point: 157.6±20.6 °C
- Refractive Index: 1.522
- PSA: 47.28000
- LogP: 1.68530
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-(Furan-2-yl)cyclohexane-1,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S22-24/25
5-(Furan-2-yl)cyclohexane-1,3-dione Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-(Furan-2-yl)cyclohexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026319-1g |
5-Furan-2-yl-cyclohexane-1,3-dione |
1774-11-4 | 95% | 1g |
£111.00 | 2022-03-01 | |
| Fluorochem | 026319-10g |
5-Furan-2-yl-cyclohexane-1,3-dione |
1774-11-4 | 95% | 10g |
£572.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG186-50mg |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 98% | 50mg |
127.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG186-200mg |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 98% | 200mg |
297.0CNY | 2021-07-10 | |
| Apollo Scientific | OR23989-5g |
5-(2-Furyl)cyclohexane-1,3-dione |
1774-11-4 | 95% | 5g |
£160.00 | 2024-05-25 | |
| Chemenu | CM305856-5g |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 95% | 5g |
$347 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03289-5g |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 96% | 5g |
¥2799.0 | 2024-07-18 | |
| TRC | F860503-50mg |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F860503-100mg |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F860503-500mg |
5-(Furan-2-yl)cyclohexane-1,3-dione |
1774-11-4 | 500mg |
$ 95.00 | 2022-06-04 |
5-(Furan-2-yl)cyclohexane-1,3-dione Suppliers
5-(Furan-2-yl)cyclohexane-1,3-dione Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Additional information on 5-(Furan-2-yl)cyclohexane-1,3-dione
Introduction to 5-(Furan-2-yl)cyclohexane-1,3-dione (CAS No. 1774-11-4)
5-(Furan-2-yl)cyclohexane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1774-11-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug discovery and material science. The compound's molecular structure combines a cyclohexane ring with a furan moiety, creating a scaffold that is both versatile and chemically intriguing.
The chemical formula of 5-(Furan-2-yl)cyclohexane-1,3-dione can be represented as C9H8O3, reflecting its composition of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms. The presence of two ketone groups (C=O) at the 1 and 3 positions of the cyclohexane ring, coupled with the electron-rich furan ring, makes this compound a promising candidate for further synthetic modifications and functionalization. Such structural features are often exploited in medicinal chemistry to develop novel bioactive molecules.
In recent years, the interest in 5-(Furan-2-yl)cyclohexane-1,3-dione has been fueled by its potential role as an intermediate in the synthesis of various pharmacologically active compounds. The furan moiety, known for its ability to participate in diverse chemical reactions such as Michael additions, aldol condensations, and cyclizations, provides a rich platform for medicinal chemists to explore. Additionally, the cyclohexane ring contributes to the compound's conformational flexibility, which can be advantageous in designing molecules with optimized pharmacokinetic properties.
One of the most compelling aspects of 5-(Furan-2-yl)cyclohexane-1,3-dione is its utility in the development of therapeutic agents targeting various diseases. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The ability to modify both the furan and cyclohexane moieties allows researchers to fine-tune the biological activity of these derivatives. This flexibility has led to several investigations into its potential use as a lead compound for drug discovery programs.
The synthesis of 5-(Furan-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions that highlight the compound's synthetic accessibility. Common synthetic routes include condensation reactions between furfural derivatives and cyclohexanone derivatives under acidic or basic conditions. These reactions often yield high yields and purity, making the compound readily available for further functionalization. The ease of synthesis underscores its importance as a building block in organic chemistry.
Recent advancements in computational chemistry have further enhanced our understanding of 5-(Furan-2-yl)cyclohexane-1,3-dione's reactivity and potential applications. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These studies not only aid in predicting the biological activity of derivatives but also guide the design of more efficient synthetic strategies. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery.
In addition to its pharmaceutical relevance, 5-(Furan-2-yl)cyclohexane-1,3-dione has shown promise in material science applications. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The ability to incorporate this compound into polymer matrices can lead to materials with improved durability and functionality. Such applications highlight the broad utility of heterocyclic diketones beyond traditional pharmaceuticals.
The future prospects for 5-(Furan-2-yl)cyclohexane-1,3-dione are promising, with ongoing research exploring its potential in various fields. As our understanding of its chemical properties continues to grow, so does its potential for innovation. Whether it serves as an intermediate in drug synthesis or a precursor for advanced materials, this compound remains a cornerstone of modern chemical research. Its versatility and synthetic accessibility ensure that it will continue to play a significant role in scientific advancements for years to come.
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